Water phosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

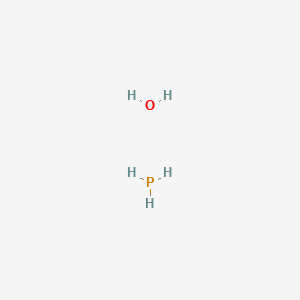

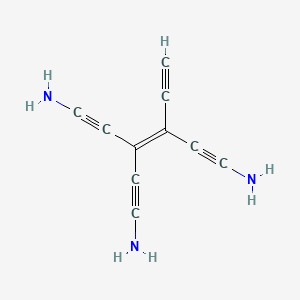

Water phosphine, also known as phosphane, is a colorless, flammable, and highly toxic compound with the chemical formula PH₃. It is structurally similar to ammonia (NH₃) but is a much poorer solvent and less soluble in water. Phosphine is known for its disagreeable garlic-like odor and is formed by the action of a strong base or hot water on white phosphorus or by the reaction of water with calcium phosphide .

Synthetic Routes and Reaction Conditions:

Laboratory Method: Phosphine can be prepared by the reaction of calcium phosphide with water or dilute hydrochloric acid: [ \text{Ca}_3\text{P}_2 + 6\text{H}_2\text{O} \rightarrow 3\text{Ca}(\text{OH})_2 + 2\text{PH}_3 ] [ \text{Ca}_3\text{P}_2 + 6\text{HCl} \rightarrow 3\text{CaCl}_2 + 2\text{PH}_3 ]

Industrial Method: The action of caustic potash (potassium hydroxide) or sodium hydroxide on white phosphorus forms phosphine and potassium or sodium hypophosphite.

Types of Reactions:

Oxidation: Phosphine reacts with oxygen to form phosphoric acid: [ 2\text{PH}_3 + 4\text{O}_2 \rightarrow 2\text{H}_3\text{PO}_4 ]

Hydrolysis: Phosphine reacts with water under high pressure and temperature to produce phosphoric acid and hydrogen: [ \text{PH}_3 + 4\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 4\text{H}_2 ]

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, chlorine.

Reducing Agents: Lithium aluminum hydride.

Major Products:

- Phosphoric Acid (H₃PO₄)

- Hydrogen (H₂)

Aplicaciones Científicas De Investigación

Water phosphine has a wide range of applications in various fields:

- Chemistry: Used as a ligand in coordination chemistry and as a reducing agent.

- Biology: Employed in the synthesis of biologically active phosphine derivatives.

- Medicine: Investigated for its potential use in photodynamic therapy and bioimaging due to its ability to form water-soluble complexes .

- Industry: Utilized in the semiconductor industry for doping silicon wafers and in the production of flame retardants .

Mecanismo De Acción

Phosphine primarily acts as a redox toxin, causing cell damage by inducing oxidative stress and mitochondrial dysfunction. It disrupts metabolism and oxidative phosphorylation, leading to cell hypoxia and circulatory failure . The mitochondrial dihydrolipoamide dehydrogenase complex is a key molecular target involved in phosphine’s toxic effects .

Comparación Con Compuestos Similares

Phosphine is structurally similar to ammonia (NH₃) but differs significantly in its chemical properties. Unlike ammonia, phosphine is a much poorer solvent and less soluble in water. Other similar compounds include:

- Arsine (AsH₃): Similar in structure but contains arsenic instead of phosphorus.

- Stibine (SbH₃): Contains antimony and is less commonly encountered.

- Bismuthine (BiH₃): Contains bismuth and is even less stable than phosphine .

Phosphine’s unique properties, such as its high toxicity and flammability, distinguish it from these related compounds.

Propiedades

Número CAS |

502454-97-9 |

|---|---|

Fórmula molecular |

H5OP |

Peso molecular |

52.013 g/mol |

Nombre IUPAC |

phosphane;hydrate |

InChI |

InChI=1S/H2O.H3P/h1H2;1H3 |

Clave InChI |

DJFBJKSMACBYBD-UHFFFAOYSA-N |

SMILES canónico |

O.P |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)

![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)

![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)

![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)